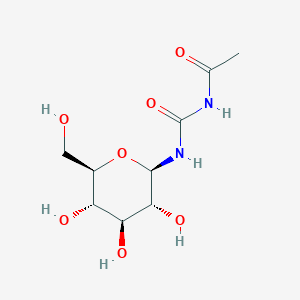

N-Acetyl-N'-beta-D-glucopyranosyl urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. This compound is characterized by its unique structure, which includes an acetyl group and a beta-D-glucopyranosyl moiety linked to a urea group.

Vorbereitungsmethoden

The synthesis of N-Acetyl-N’-beta-D-glucopyranosyl urea typically involves the acylation of per-O-acetylated beta-D-glucopyranosylurea. This process can be catalyzed by zinc chloride and involves the reaction of the corresponding acyl chlorides (RCOCl) with the phosphinimine derivative of the glucopyranosylurea . The reaction yields protected N-acyl-beta-D-glucopyranosylureas, which can then be deacetylated under Zemplén conditions to obtain the fully deprotected derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-Acetyl-N’-beta-D-glucopyranosyl urea undergoes various chemical reactions, including acylation and deacetylation. Deacetylation, on the other hand, involves the removal of acetyl groups, often using Zemplén conditions, which include the use of sodium methoxide in methanol . These reactions are crucial for the synthesis and modification of the compound, allowing for the creation of various derivatives with potential biological activities.

Wissenschaftliche Forschungsanwendungen

This enzyme is a target for therapeutic intervention in type 2 diabetes, and the compound has shown promise in inhibiting its activity . Additionally, derivatives of N-Acetyl-N’-beta-D-glucopyranosyl urea have been evaluated for their cytotoxic activity against various tumor cell lines, including L1210, CEM, and HeLa cells . Some derivatives have also demonstrated antiviral activity against viruses such as parainfluenza-3, Sindbis, and Coxsackie virus B4 .

Wirkmechanismus

The mechanism of action of N-Acetyl-N’-beta-D-glucopyranosyl urea involves its interaction with glycogen phosphorylase, an enzyme involved in glycogen metabolism . The compound binds to the catalytic site of the enzyme, inhibiting its activity and thereby reducing glycogen breakdown . This inhibition is achieved through hydrogen bonding and van der Waals interactions between the glucopyranose moiety of the compound and the enzyme . The acetyl urea moiety also contributes to the binding through additional polar contacts with the protein .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-N’-beta-D-glucopyranosyl urea can be compared to other similar compounds, such as N-benzoyl-N’-beta-D-glucopyranosyl urea . Both compounds are inhibitors of glycogen phosphorylase and share a similar glucopyranose moiety. the presence of different acyl groups (acetyl vs. benzoyl) results in variations in their binding affinities and inhibitory activities . Other similar compounds include various N-acyl-beta-D-glucopyranosylamines and ureas, which have been synthesized and evaluated for their biological activities . These compounds highlight the versatility of the glucopyranosyl moiety in designing inhibitors with potential therapeutic applications.

Eigenschaften

Molekularformel |

C9H16N2O7 |

|---|---|

Molekulargewicht |

264.23 g/mol |

IUPAC-Name |

N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]acetamide |

InChI |

InChI=1S/C9H16N2O7/c1-3(13)10-9(17)11-8-7(16)6(15)5(14)4(2-12)18-8/h4-8,12,14-16H,2H2,1H3,(H2,10,11,13,17)/t4-,5-,6+,7-,8-/m1/s1 |

InChI-Schlüssel |

UQKBNLXZEGBQAF-JAJWTYFOSA-N |

Isomerische SMILES |

CC(=O)NC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Kanonische SMILES |

CC(=O)NC(=O)NC1C(C(C(C(O1)CO)O)O)O |

Synonyme |

N-acetyl-N'-beta-D-glucopyranosyl urea N-acetyl-N'-glucopyranosylurea |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.